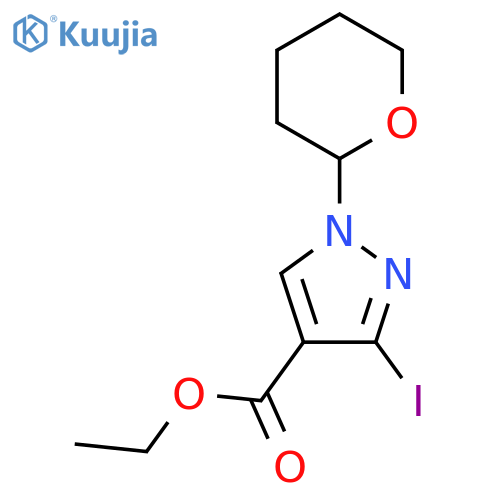

Cas no 1190060-37-7 (ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate)

1190060-37-7 structure

商品名:ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate

CAS番号:1190060-37-7

MF:C11H15IN2O3

メガワット:350.152875185013

MDL:MFCD19443479

CID:2853739

PubChem ID:58486565

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-, ethyl ester

- ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

- ethyl 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

- 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester

- VURQQDXNTZYAMN-UHFFFAOYSA-N

- ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate

- ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate

- SCHEMBL1074409

- 1190060-37-7

- SY321865

- CS-M3428

- PB48725

- DB-220587

- CS-13444

- MFCD19443479

- AKOS027253775

- ethyl3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

-

- MDL: MFCD19443479

- インチ: 1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3

- InChIKey: VURQQDXNTZYAMN-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(=O)OCC)=CN(C2CCCCO2)N=1

計算された属性

- せいみつぶんしりょう: 350.01274g/mol

- どういたいしつりょう: 350.01274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 53.4

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB470290-500 mg |

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |

1190060-37-7 | 500MG |

€391.30 | 2023-07-18 | ||

| Chemenu | CM319550-100mg |

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |

1190060-37-7 | 95%+ | 100mg |

$*** | 2023-04-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H71440-1g |

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |

1190060-37-7 | 98% | 1g |

¥7312.0 | 2023-09-07 | |

| abcr | AB470290-1 g |

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |

1190060-37-7 | 1g |

€611.70 | 2023-07-18 | ||

| Chemenu | CM319550-250mg |

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |

1190060-37-7 | 95+% | 250mg |

$335 | 2021-08-18 | |

| TRC | E920623-50mg |

Ethyl 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |

1190060-37-7 | 50mg |

$ 115.00 | 2022-06-05 | ||

| Alichem | A049004143-5g |

Ethyl 3-iodo-1-(tetrahydro-2h-pyran-2-yl)-1h-pyrazole-4-carboxylate |

1190060-37-7 | 95% | 5g |

$1810.00 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1292807-50mg |

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |

1190060-37-7 | 95% | 50mg |

$170 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1218507-1G |

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate |

1190060-37-7 | 97% | 1g |

$285 | 2024-07-21 | |

| abcr | AB470290-500mg |

3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester; . |

1190060-37-7 | 500mg |

€391.30 | 2025-02-20 |

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1190060-37-7 (ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1189426-16-1(Sulfadiazine-13C6)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1190060-37-7)ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):951.0